N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide
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Overview
Description
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide is a synthetic compound characterized by its complex molecular structure
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Preparation of 4-cyclopropyl-3-thiophen-2-yl-1H-1,2,4-triazol-5(4H)-one.
Alkylation with an ethylating agent to introduce the 2-(ethyl) group.
Coupling of the resultant intermediate with 3,4-difluorobenzoyl chloride under basic conditions.
Industrial production methods typically employ large-scale reactors with precise control over temperature, pressure, and pH to ensure high yield and purity.
Types of Reactions
Oxidation: : Can be oxidized to form sulfoxides or sulfones.
Reduction: : Reductive amination can lead to the hydrogenation of the thiophene ring.
Substitution: : Nucleophilic substitutions, especially on the difluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: : Using agents like potassium permanganate or m-chloroperbenzoic acid.
Reduction: : Utilizing hydrogen gas with palladium on carbon as a catalyst.
Substitution: : Strong nucleophiles like sodium methoxide.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Hydrogenated derivatives.
Substitution: : Substituted benzamides.
Scientific Research Applications
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide has diverse scientific research applications:
Chemistry: : Used as a precursor in synthesizing more complex molecules.
Biology: : Functions as an enzyme inhibitor in various biochemical assays.
Industry: : Utilized in the manufacturing of certain pharmaceuticals and agrochemicals.
Mechanism of Action
This compound exerts its effects primarily through inhibition of specific enzymes. By binding to the active site, it blocks the enzyme’s activity, thus altering the metabolic pathways in the target organism. The molecular targets often involve enzymes with a thiophene-binding domain, leading to disruption in biological processes.
Comparison with Similar Compounds
Compared to other triazole-based compounds, N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide exhibits higher specificity and potency due to the unique difluorobenzamide group. Similar compounds include:
Fluconazole: : Used as an antifungal agent.
Voriconazole: : Another antifungal with a broader spectrum of activity.
Itraconazole: : Known for its potent activity against a range of fungal infections.
The uniqueness of the 3,4-difluorobenzamide moiety in this compound lies in its improved binding efficiency and specificity, making it a valuable candidate for research and therapeutic applications.
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O2S/c19-13-6-3-11(10-14(13)20)17(25)21-7-8-23-18(26)24(12-4-5-12)16(22-23)15-2-1-9-27-15/h1-3,6,9-10,12H,4-5,7-8H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKNBYJZGSXBAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC(=C(C=C3)F)F)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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